Superior Drug-like Profile of the 1,3,4-Oxadiazole Core vs. 1,2,4-Isomer
The 1,3,4-oxadiazole ring in the target compound is fundamentally superior to its 1,2,4-oxadiazole counterpart in key drug-likeness parameters. A systematic comparison of matched molecular pairs from the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers consistently exhibit a log D value that is approximately one order of magnitude lower than their 1,2,4-oxadiazole partners [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole isomers: log D is approximately 10-fold lower |
| Comparator Or Baseline | 1,2,4-Oxadiazole isomers |
| Quantified Difference | Order of magnitude lower log D |
| Conditions | Matched molecular pair analysis within the AstraZeneca corporate compound collection |
Why This Matters
Lower lipophilicity correlates with improved metabolic stability, reduced hERG channel inhibition (cardiotoxicity risk), and better aqueous solubility, directly influencing a drug candidate's development success rate and procurement value for lead optimization programs [1].
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. https://doi.org/10.1021/jm2013248 View Source
